Cas no 206273-87-2 (tert-Butyl 4-(benzylamino)piperidine-1-carboxylate)
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Boc-4-Benzylaminopiperidine
- tert-butyl 4-(benzylamino)piperidine-1-carboxylate
- 4-benzylamino-piperidine-1-carboxylic acid tert-butyl ester
- 4-N-benzylamino-1-tert-butoxycarbonyl piperidine
- 1-Boc-4-benzylamino-piperidine
- A18429
- 4-benzylamino-1-tert-butoxycarbonylpiperidine
- 4-benzylaminopiperidine, 1-boc protected hydrochloride
- 4-BENZYLAMINO-1-BOC-PIPERIDINE
- SY015937
- J-514488
- tert-butyl 4-(benzylamino)piperidine-1-carboxylate;1-Boc-4-(benzylamino)piperidine
- SCHEMBL616004
- 4-benzylamino-piperidine-1-carboxylic acid tert.-butyl ester
- 1-Boc-4-(benzylamino)piperidine
- CS-0342170
- 4-benzylamino-1-boc-piperidine hcl
- AMY4919
- tert-Butyl?4-(benzylamino)piperidine-1-carboxylate
- MFCD04114987
- AKOS009157767
- IUJZIXJMTQNFOG-UHFFFAOYSA-N
- Z445138420
- 4-benzylamino-1-(tert-butoxycarbonyl)piperidine
- EN300-233811
- 206273-87-2
- FT-0603852
- 1-PIPERIDINECARBOXYLIC ACID, 4-[(PHENYLMETHYL)AMINO]-, 1,1-DIMETHYLETHYL ESTER
- AB19398
- DTXSID70572209
- AS-44248
- DB-013006
- A10294
- tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
-
- MDL: MFCD04114987
- Inchi: 1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-15(10-12-19)18-13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3
- InChI Key: IUJZIXJMTQNFOG-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(CC1)NCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 290.19900
- Monoisotopic Mass: 290.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Boiling Point: 398.115 ℃ at 760 mmHg
- PSA: 41.57000
- LogP: 3.50450
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0097-1g |
1-Boc-4-benzylamino-piperidine |
206273-87-2 | 97% | 1g |
636.03CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0097-5g |
1-Boc-4-benzylamino-piperidine |
206273-87-2 | 97% | 5g |
1594.32CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0097-25g |
1-Boc-4-benzylamino-piperidine |
206273-87-2 | 97% | 25g |
5766.69CNY | 2021-05-08 | |
| Chemenu | CM180255-5g |
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate |
206273-87-2 | 95% | 5g |
$284 | 2021-08-05 | |
| TRC | B750250-50mg |
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate |
206273-87-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B750250-100mg |
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate |
206273-87-2 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B750250-500mg |
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate |
206273-87-2 | 500mg |
$ 135.00 | 2022-06-06 | ||
| Fluorochem | 069507-10g |
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate |
206273-87-2 | 95% | 10g |
£764.00 | 2022-03-01 | |
| Alichem | A129003502-5g |
1-Boc-4-Benzylaminopiperidine |
206273-87-2 | 95% | 5g |
$322.24 | 2023-09-02 | |
| Apollo Scientific | OR0810-1g |
4-(Benzylamino)piperidine, N1-BOC protected |
206273-87-2 | 97% | 1g |
£72.00 | 2025-02-19 |
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate Suppliers
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
Introduction to Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate (CAS No. 206273-87-2)
Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate, a compound with the chemical formula C₁₄H₂₁NO₃, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its tert-butyl group and the presence of a benzylamino moiety attached to a piperidine ring. The piperidine-1-carboxylate moiety contributes to its unique structural and chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The CAS number 206273-87-2 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and communication among researchers. The molecular structure of Tert-butyl 4-(benzylamino)piperidine-1-carboxylate features a tertiary butyl group at the 1-position of the piperidine ring, which enhances its stability and reactivity in various chemical transformations. The benzylamino group at the 4-position introduces a polar, aromatic component that can interact with biological targets, making it a promising candidate for drug development.
In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. Piperidine-based compounds are known for their role in central nervous system (CNS) drugs, antiviral agents, and anti-inflammatory medications. The structural features of Tert-butyl 4-(benzylamino)piperidine-1-carboxylate make it an attractive scaffold for designing novel therapeutic agents. Specifically, the benzylamino group can be further modified to introduce additional functionalities, such as protease inhibition or receptor binding affinity.
Recent studies have highlighted the importance of piperidine derivatives in the development of small-molecule drugs. For instance, modifications of the piperidine ring have led to the discovery of compounds with enhanced pharmacokinetic properties, including improved solubility and bioavailability. The tert-butyl group in Tert-butyl 4-(benzylamino)piperidine-1-carboxylate not only contributes to steric hindrance but also influences the compound's metabolic stability. This balance between steric bulk and metabolic resistance is crucial for optimizing drug candidates for clinical use.
The synthesis of Tert-butyl 4-(benzylamino)piperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the piperidine ring, followed by functionalization with the benzylamino group and protection of the carboxylate moiety. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods align with contemporary trends in pharmaceutical synthesis, emphasizing efficiency and sustainability.
One of the most compelling aspects of Tert-butyl 4-(benzylamino)piperidine-1-carboxylate is its potential as a building block for more complex molecules. Researchers have leveraged this compound to develop derivatives with targeted biological activities. For example, modifications at the tert-butyl position have been explored to enhance binding affinity to specific enzymes or receptors. Similarly, variations in the benzylamino group have been investigated to modulate pharmacological effects.
The pharmaceutical industry continues to invest in innovative approaches to drug discovery, and piperidine derivatives remain at the forefront of this effort. Tert-butyl 4-(benzylamino)piperidine-1-carboxylate exemplifies how structural diversity can be harnessed to develop novel therapeutics. Its unique combination of functional groups makes it a versatile intermediate for medicinal chemists seeking to design next-generation drugs.
Future research directions may focus on exploring new synthetic pathways and applications for Tert-butyl 4-(benzlylamino)piperidine-1-carboxyllate. Advances in computational chemistry and high-throughput screening could accelerate the discovery process by predicting molecular interactions and optimizing lead compounds. Additionally, green chemistry principles may be applied to improve synthetic methodologies, reducing environmental impact while maintaining high efficiency.
In conclusion, Tert-butyl 4-(benzlylamino)piperidine-1-carboxyllate is a multifaceted compound with significant potential in pharmaceutical research. Its structural features, combined with recent advancements in drug development technologies, position it as a valuable asset for medicinal chemists and biologists alike. As our understanding of biological targets continues to expand, compounds like Tert-butyl 4-(benzlylamino)piperidine-1-carboxyllate will play an increasingly important role in shaping the future of medicine.
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